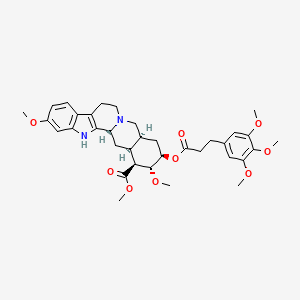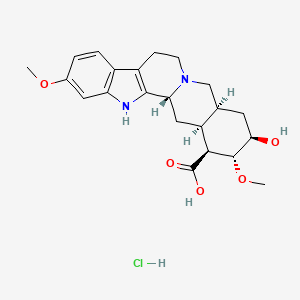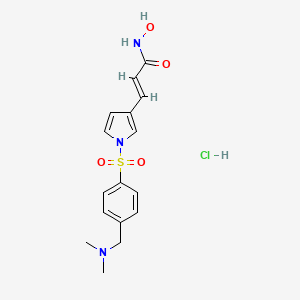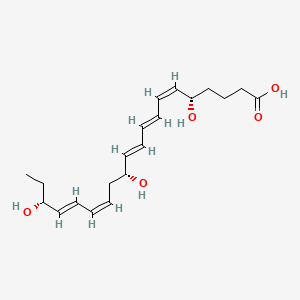
Rodamina 123
Descripción general
Descripción
El cloruro de rodamina 123 es un colorante fluorescente que pertenece a la familia de las rodamina. Se utiliza ampliamente en varios campos científicos debido a sus propiedades únicas, como su alto rendimiento cuántico de fluorescencia y su fotoestabilidad. El compuesto se utiliza a menudo como un colorante trazador en el agua para determinar los caudales y las direcciones, y se emplea ampliamente en aplicaciones de biotecnología, incluyendo la microscopía de fluorescencia, la citometría de flujo y la espectroscopia de correlación de fluorescencia .
Aplicaciones Científicas De Investigación
Rhodamine 123 (chloride) has a wide range of applications in scientific research, including:
Mecanismo De Acción
El cloruro de rodamina 123 ejerce sus efectos uniéndose a las membranas mitocondriales e inhibiendo los procesos de transporte, en particular la cadena de transporte de electrones. Esta inhibición ralentiza la respiración celular y afecta a la función mitocondrial. El compuesto es un sustrato de la P-glucoproteína, que a menudo se sobreexpresa en las células cancerosas, lo que lleva a su uso en el estudio de los mecanismos de resistencia a los fármacos .
Compuestos similares:
- Rodamina B
- Rodamina 6G
- Rodamina 101
- Violeta básico 11
Comparación: El cloruro de this compound es único entre estos compuestos debido a su unión específica a las membranas mitocondriales y su uso como un reportero funcional para la P-glucoproteína. Mientras que otros derivados de rodamina también presentan propiedades de fluorescencia, el cloruro de this compound es particularmente valorado por su alto rendimiento cuántico de fluorescencia y su fotoestabilidad, lo que lo convierte en una opción preferida para aplicaciones que requieren mediciones de fluorescencia precisas y fiables .
Análisis Bioquímico
Biochemical Properties
Rhodamine 123 is known to interact with various biomolecules, particularly within the mitochondria . It is a substrate for P-glycoprotein (Pgp), a protein that plays a crucial role in drug transport and resistance . Rhodamine 123’s interaction with Pgp and other biomolecules is essential for its function as a mitochondrial probe .
Cellular Effects
Rhodamine 123 has significant effects on various types of cells and cellular processes . It influences cell function by affecting mitochondrial membrane potential . Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to its interactions with mitochondria and its role as a substrate for Pgp .
Molecular Mechanism
The mechanism of action of Rhodamine 123 involves its binding to mitochondrial membranes, inhibiting transport processes, especially the electron transport chain, thus slowing down cellular respiration . It is also a substrate of P-glycoprotein (Pgp), which is usually overexpressed in cancer cells .
Temporal Effects in Laboratory Settings
The effects of Rhodamine 123 can change over time in laboratory settings . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Rhodamine 123 can vary with different dosages in animal models . Studies have shown that the transfer of Rhodamine 123 into the brain of infant rats was significantly higher than into adult brain, indicating that the dosage can influence the effects of Rhodamine 123 .
Metabolic Pathways
Rhodamine 123 is involved in several metabolic pathways . It interacts with enzymes and cofactors within these pathways, particularly those associated with mitochondrial function .
Transport and Distribution
Rhodamine 123 is transported and distributed within cells and tissues in a manner dependent on membrane polarization . It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Rhodamine 123 is primarily within the mitochondria . This localization and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El cloruro de rodamina 123 se puede sintetizar mediante un proceso de varios pasos que implica la condensación de 3-aminofenol con anhídrido ftálico, seguida de la reacción con formaldehído y la posterior cuaternización con cloruro de metilo. Las condiciones de reacción suelen implicar calentar los reactivos a reflujo en presencia de un disolvente adecuado, como etanol o ácido acético .
Métodos de producción industrial: La producción industrial del cloruro de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica mediante técnicas de recristalización o cromatografía para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El cloruro de rodamina 123 experimenta diversas reacciones químicas, entre las que se incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados, que pueden presentar propiedades de fluorescencia alteradas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del núcleo de la rodamina, afectando a sus características de fluorescencia.
Reactivos y condiciones comunes:
Oxidación: Los oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en las reacciones de sustitución.
Productos principales: Los productos principales que se forman a partir de estas reacciones incluyen varios derivados de rodamina con propiedades de fluorescencia modificadas, que se pueden adaptar para aplicaciones específicas en la investigación científica .
4. Aplicaciones de la investigación científica
El cloruro de this compound tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:
Química: Se utiliza como sonda fluorescente para estudiar reacciones químicas e interacciones moleculares.
Biología: Se emplea en microscopía de fluorescencia para visualizar estructuras y procesos celulares.
Medicina: Se utiliza en citometría de flujo para analizar poblaciones celulares y detectar biomarcadores específicos.
Comparación Con Compuestos Similares
- Rhodamine B
- Rhodamine 6G
- Rhodamine 101
- Basic Violet 11
Comparison: Rhodamine 123 (chloride) is unique among these compounds due to its specific binding to mitochondrial membranes and its use as a functional reporter for P-glycoprotein. While other rhodamine derivatives also exhibit fluorescence properties, Rhodamine 123 (chloride) is particularly valued for its high fluorescence quantum yield and photostability, making it a preferred choice for applications requiring precise and reliable fluorescence measurements .
Propiedades
Número CAS |
62669-70-9 |
|---|---|
Fórmula molecular |
C21H19ClN2O4 |
Peso molecular |
398.8 g/mol |
Nombre IUPAC |
methyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate;hydrate;hydrochloride |
InChI |
InChI=1S/C21H16N2O3.ClH.H2O/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;;/h2-11,22H,23H2,1H3;1H;1H2 |
Clave InChI |
SEXIURXGNASJRB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.Cl |
SMILES canónico |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.O.Cl |
Apariencia |
Solid powder |
Key on ui other cas no. |
62669-70-9 |
Descripción física |
Red to brown powder; [Acros Organics MSDS] |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Rhodamine 123; R 22420; R 302; RH 123. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















